2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE
Overview
Description
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE is an organic compound that belongs to the class of nicotinonitriles It features a bromobenzylthio group attached to a diphenylnicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromobenzyl chloride and 4,6-diphenylnicotinonitrile.
Thioether Formation: The 3-bromobenzyl chloride is reacted with a thiol compound to form the corresponding thioether.
Coupling Reaction: The thioether is then coupled with 4,6-diphenylnicotinonitrile under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or ammonia (NH₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzylthio group can enhance the compound’s binding affinity to its target, while the diphenylnicotinonitrile core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromobenzyl)thio]-4,6-diphenylnicotinonitrile
- 2-[(3-chlorobenzyl)thio]-4,6-diphenylnicotinonitrile
- 2-[(3-bromobenzyl)thio]-4,6-dimethylnicotinonitrile
Uniqueness
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE is unique due to the specific positioning of the bromobenzylthio group, which can influence its reactivity and binding properties. The presence of the bromine atom can also enhance its potential as a halogen bond donor, which is valuable in crystal engineering and molecular recognition studies.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4,6-diphenylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN2S/c26-21-13-7-8-18(14-21)17-29-25-23(16-27)22(19-9-3-1-4-10-19)15-24(28-25)20-11-5-2-6-12-20/h1-15H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCICUCWRBLRERL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.